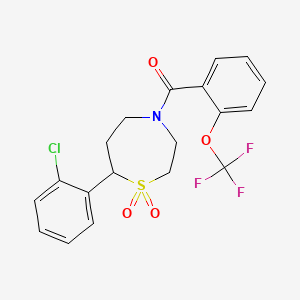
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H17ClF3NO4S and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The compound features a thiazepane ring, a dioxido group, and a trifluoromethoxy-substituted phenyl group. These structural elements are crucial for its biological activity.
- Molecular Formula : C20H17ClF3N2O3S
- Molecular Weight : Approximately 446.0 g/mol
Table 1: Structural Features
| Feature | Description |
|---|---|
| Thiazepane Ring | Provides a framework for biological activity |
| Dioxido Group | Enhances reactivity and binding potential |
| Trifluoromethoxy Group | Influences lipophilicity and pharmacokinetics |
Anticancer Properties
Research indicates that thiazepane derivatives exhibit significant anticancer activity. The compound's structure suggests it may interact with various cellular pathways involved in cancer proliferation.
- Mechanisms of Action :
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
- Modulation of signaling pathways related to cancer growth
Case Studies
-
Study on Antiproliferative Activity :
A series of thiazepane derivatives, including the target compound, were evaluated against breast, colon, and lung cancer cell lines. The results demonstrated that compounds with similar structural motifs exhibited high antiproliferative activity, suggesting the potential for further development as anticancer agents . -
Structure-Activity Relationship (SAR) :
SAR studies have shown that modifications to the phenyl groups can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethoxy enhances binding affinity to target proteins involved in cancer progression .
Table 2: Summary of Biological Activities
The proposed mechanism of action for the compound involves its interaction with specific biological targets:
- Target Proteins : The compound likely binds to proteins involved in cell cycle regulation and apoptosis.
- Signal Transduction Pathways : It may modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
In Silico Studies
Computational modeling has been employed to predict the binding affinity of the compound to various targets. These studies suggest that the trifluoromethoxy group enhances hydrophobic interactions with target proteins, increasing potency .
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazepane ring through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Finalization through coupling reactions to attach the trifluoromethoxy phenyl group.
Table 3: Synthesis Steps
| Step | Reaction Type | Conditions Required |
|---|---|---|
| Cyclization | Ring formation | Specific temperature and catalysts |
| Electrophilic Substitution | Aromatic substitution | Mild acidic conditions |
| Coupling | Cross-coupling | Base-catalyzed conditions |
属性
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4S/c20-15-7-3-1-5-13(15)17-9-10-24(11-12-29(17,26)27)18(25)14-6-2-4-8-16(14)28-19(21,22)23/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMVJVSFUVFIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













